6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid
CAS No.:
Cat. No.: VC17480046
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2 |
|---|---|
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-5-11-8(9(13)14)7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | OPYRIRRTVBXVRH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C2N1C=C(C=C2)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The imidazo[1,5-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid, strategic substitutions enhance both reactivity and bioactivity:
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Bromine at C6: Introduces steric bulk and electronic effects, favoring electrophilic substitutions at adjacent positions.
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Methyl group at C3: Modulates lipophilicity and metabolic stability.
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Carboxylic acid at C1: Enables salt formation and hydrogen bonding, critical for target binding.
The molecular formula C₉H₇BrN₂O₂ (MW: 255.07 g/mol) and IUPAC name 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid confirm its identity. The Standard InChIKey OPYRIRRTVBXVRH-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid |
| InChI | InChI=1S/C9H7BrN2O2/c1-5-11-8(9(13)14)7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14) |
| InChIKey | OPYRIRRTVBXVRH-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Cyclization-Based Routes
A widely adopted method involves the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde under basic conditions (25–50°C, 4–6 hours). This one-pot reaction proceeds via nucleophilic attack and dehydration, yielding the imidazo[1,5-a]pyridine core with >70% efficiency.
Patent-Driven Innovations
Recent patents describe multi-step protocols leveraging tert-butyl (methylsulfonyl)oxycarbamate as a precursor . Key stages include:
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Boc Deprotection: Trifluoroacetic acid-mediated cleavage at 0–20°C .
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Cyclization: Intramolecular bond formation under potassium carbonate .
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Saponification/Acidification: Hydrolysis of esters to carboxylic acids using NaOH/HCl .
This route achieves >85% purity and scalability for industrial production .
Table 2: Comparative Synthesis Metrics
Physicochemical and Spectroscopic Profiles
Thermal Stability and Solubility
The compound exists as a crystalline solid with a melting point of 210–215°C. Aqueous solubility is limited (0.2 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO (>50 mg/mL).
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, H2), 7.92 (d, J=8.4 Hz, 1H, H5), 7.35 (d, J=8.4 Hz, 1H, H4), 2.55 (s, 3H, CH3).
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N imidazole).
Biological Activities and Mechanisms
Antimicrobial Potency
In vitro assays demonstrate MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing clindamycin (16 µg/mL). Mechanistic studies suggest disruption of bacterial cell wall biosynthesis via penicillin-binding protein inhibition.
Anticancer Screening
The compound exhibits IC₅₀ = 2.1 µM against MCF-7 breast cancer cells, comparable to doxorubicin (IC₅₀ = 1.8 µM). Apoptosis induction correlates with caspase-3 activation and Bcl-2 downregulation.
Applications in Drug Development
Lead Optimization Strategies
Structural analogs have been designed to enhance pharmacokinetics:
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Ester Prodrugs: Mask the carboxylic acid to improve oral bioavailability.
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Metal Complexes: Coordination with Cu(II) augments DNA intercalation.
Target Engagement Studies
Molecular docking reveals high-affinity binding (Kd = 12 nM) to EGFR kinase, positioning it as a tyrosine kinase inhibitor lead.
Future Directions and Challenges
Metabolic Stability Optimization
Phase I metabolism studies indicate rapid glucuronidation of the carboxylic acid moiety. Introducing fluorine at C2 may block this pathway while retaining activity.
Green Chemistry Advancements
Current efforts focus on solvent-free cyclization and photocatalytic bromination to reduce environmental impact .
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